Tert-butyl 4-(4-amino-3-(trifluoromethyl)phenyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(4-amino-3-(trifluoromethyl)phenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H22F3N3O2 and a molecular weight of 345.36 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group, an amino group, and a piperazine ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of tert-butyl 4-(4-amino-3-(trifluoromethyl)phenyl)piperazine-1-carboxylate typically involves the reaction of 4-amino-3-(trifluoromethyl)aniline with tert-butyl 4-piperazinecarboxylate under specific conditions . The reaction is usually carried out in an inert atmosphere at low temperatures to ensure the stability of the reactants and products. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Tert-butyl 4-(4-amino-3-(trifluoromethyl)phenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Tert-butyl 4-(4-amino-3-(trifluoromethyl)phenyl)piperazine-1-carboxylate is utilized in various scientific research fields, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-amino-3-(trifluoromethyl)phenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the piperazine ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Tert-butyl 4-(4-amino-3-(trifluoromethyl)phenyl)piperazine-1-carboxylate can be compared with similar compounds such as:
Tert-butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate: This compound has a similar structure but with a different position of the trifluoromethyl group.
Tert-butyl 4-(3-bromo-5-(trifluoromethyl)phenyl)piperazine-1-carboxylate: This compound contains a bromine atom instead of an amino group. These comparisons highlight the unique properties of this compound, particularly its specific functional groups and their positions.
Properties
Molecular Formula |
C16H22F3N3O2 |
---|---|
Molecular Weight |
345.36 g/mol |
IUPAC Name |
tert-butyl 4-[4-amino-3-(trifluoromethyl)phenyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H22F3N3O2/c1-15(2,3)24-14(23)22-8-6-21(7-9-22)11-4-5-13(20)12(10-11)16(17,18)19/h4-5,10H,6-9,20H2,1-3H3 |
InChI Key |
QATKAZYZMFCOBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)N)C(F)(F)F |
Origin of Product |
United States |
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